molecular formula C13H15NO B12441675 5-Methyl-1-propyl-1H-indole-3-carbaldehyde

5-Methyl-1-propyl-1H-indole-3-carbaldehyde

Cat. No.: B12441675
M. Wt: 201.26 g/mol
InChI Key: YKEVHQYBXBCCCG-UHFFFAOYSA-N
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Description

5-Methyl-1-propyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-propyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For this specific compound, the starting materials would include 5-methyl-1-propyl-1H-indole and an appropriate aldehyde precursor .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the indole ring under milder conditions. Additionally, continuous flow reactors are sometimes used to scale up the production while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-propyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1-propyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-propyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the indole ring can interact with aromatic amino acids in proteins, influencing their activity. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylindole-3-carboxaldehyde
  • 5-Methoxy-1H-indole-3-carbaldehyde
  • Indole-3-carbaldehyde

Uniqueness

5-Methyl-1-propyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl and propyl groups can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from other indole derivatives .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

5-methyl-1-propylindole-3-carbaldehyde

InChI

InChI=1S/C13H15NO/c1-3-6-14-8-11(9-15)12-7-10(2)4-5-13(12)14/h4-5,7-9H,3,6H2,1-2H3

InChI Key

YKEVHQYBXBCCCG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=C1C=CC(=C2)C)C=O

Origin of Product

United States

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